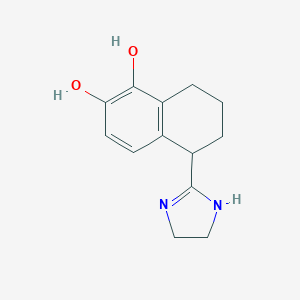

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

Beschreibung

Eigenschaften

CAS-Nummer |

100449-07-8 |

|---|---|

Molekularformel |

C19H22FN3O3 |

Molekulargewicht |

232.28 g/mol |

IUPAC-Name |

5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15) |

InChI-Schlüssel |

LYRNYBCBYWDTIF-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |

Kanonische SMILES |

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |

Andere CAS-Nummern |

108149-68-4 |

Synonyme |

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Derivatives with Improved Receptor Selectivity

Modifications to the tetralin ring of compound 1 have yielded derivatives with distinct receptor specificity:

- Compound 7 : The addition of 4,4-dimethyl groups sterically hinders interactions with α2 receptors, eliminating α2 activity while preserving α1 agonism. This modification demonstrates the role of steric bulk in fine-tuning receptor engagement.

- Compound 2 : Replacing the tetralin ring with a chroman scaffold alters the spatial orientation of the catechol and imidazolinyl groups, favoring α2 receptor binding. This highlights the importance of ring conformation in receptor discrimination.

Methoxy-Substituted Analogs

The derivative trans-5,6-dimethoxy-1-(2-imidazolinyl)-2-phenyltetralin hydrochloride () introduces methoxy groups at positions 5 and 6 and a phenyl group at position 2. Methoxy substitution reduces catechol-like hydrogen bonding, likely diminishing adrenergic receptor affinity compared to the parent compound.

Membrane Interaction and Toxicity Considerations

While compound 1 and its analogs are designed for receptor targeting, the unmodified tetralin structure (as a standalone molecule) exhibits membrane-disrupting properties. Tetralin partitions into lipid bilayers (partition coefficient ~1,100), causing membrane expansion, proton leakage, and respiratory enzyme inhibition in bacterial models . Derivatives like compound 7 (with dimethyl groups) may exhibit altered membrane interactions due to increased steric hindrance.

Broader Context of Imidazoline-Containing Compounds

Compounds such as [6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol () share the imidazoline moiety but differ in core structure and substituents.

Q & A

Q. Table 1. Example Synthesis Optimization (Factorial Design)

| Factor | Level 1 | Level 2 | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 80 | 110 | 62 vs. 78 |

| Catalyst (mol%) | 5 | 10 | 65 vs. 75 |

| Reaction Time (h) | 6 | 12 | 70 vs. 81 |

| Based on factorial design principles and imidazole synthesis protocols . |

Q. Table 2. Biological Assay Validation Metrics

| Assay Type | CV (%) | Z’-Factor | Reference Standard |

|---|---|---|---|

| Kinase Inhibition | <10 | 0.7 | Staurosporine |

| Cytotoxicity | <15 | 0.6 | Doxorubicin |

| CV = Coefficient of Variation. Thresholds from high-throughput screening guidelines . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.